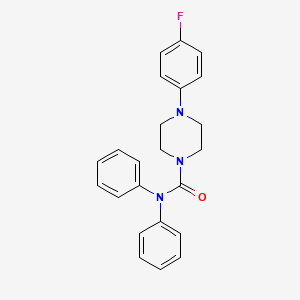

4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

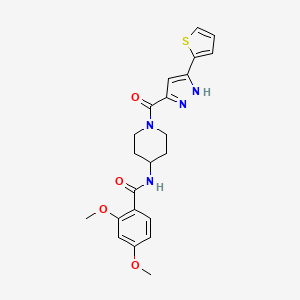

The compound “4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl group may influence the compound’s properties and interactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. It might undergo reactions typical for amides, piperazines, and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorophenyl group might enhance its stability and solubility .Applications De Recherche Scientifique

Synthesis and Characterization of Rigid-Rod Polyamides and Polyimides

Research conducted by Spiliopoulos et al. focused on synthesizing rigid-rod polyamides and polyimides derived from specific diamino compounds and a carboxy derivative similar in structure to 4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide. These materials were characterized for their viscosity, thermal stability, and fluorescence properties. The study highlighted the amorphous nature of the polymers and their excellent thermooxidative stability, with no significant weight loss observed up to temperatures between 379−417 °C in air. This research opens the door to potential applications in high-performance materials with exceptional thermal stability and optical properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Development of Electrochromic and Electrofluorescent Materials

A study by Sun et al. described the creation of electroactive polyamides incorporating bis(diphenylamino)-fluorene units, showcasing their solubility, thermal stability, and reversible electrochromic and electrofluorescent properties. The polymers demonstrated a capacity for changing colors upon electrical stimulation, indicating their utility in developing advanced electrochromic devices and materials with tunable optical properties (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).

Exploration of Novel Aromatic Polyamides

Research into new diphenylfluorene-based aromatic polyamides derived from compounds structurally related to this compound was undertaken by Hsiao, Yang, and Lin. They synthesized a bis(ether-carboxylic acid) and prepared polyamides demonstrating remarkable solubility, high thermal stability, and the ability to form transparent, flexible films. These materials are promising for applications requiring materials that combine mechanical robustness with high thermal resistance (Hsiao, Yang, & Lin, 1999).

Advanced Fluorescent Molecular Probes

Diwu et al. synthesized and characterized 2,5-Diphenyloxazoles, which include derivatives structurally similar to this compound, as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, indicating their potential as sensitive fluorescent probes for biological studies and applications in detecting and monitoring various biochemical processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O/c24-19-11-13-20(14-12-19)25-15-17-26(18-16-25)23(28)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBWGJKNPFCVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2701901.png)

![Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate](/img/structure/B2701904.png)

![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701905.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701907.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2701908.png)

![rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2701910.png)

![5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2701913.png)

![tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2701916.png)

![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701917.png)